Carbolong 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbolong 1 is a unique organometallic compound that belongs to the family of carbolong complexes These complexes are characterized by their carbon chain ligands, which are chelated to a transition metal through multiple metal-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbolong 1 typically involves the reaction of a carbon chain ligand with a transition metal complex. One common method is the reaction of an unsaturated carbon chain with a transition metal precursor under controlled conditions. For example, the reaction of a seven-carbon chain ligand with a transition metal such as osmium can yield this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product .

Industrial Production Methods

While the industrial production of this compound is still in its nascent stages, the development of scalable synthetic routes is underway. The use of chain-like polyynes and transition metals in a one-pot synthesis method has shown promise for large-scale production. This method simplifies the synthesis process and reduces the need for multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

Carbolong 1 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state complexes.

Reduction: Reduction reactions can convert this compound to lower oxidation state species.

Substitution: Substitution reactions involve the replacement of one ligand with another, often using common reagents such as halides or phosphines.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halides, phosphines, and other nucleophiles. The reactions are typically carried out under inert conditions to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can yield higher oxidation state complexes, while substitution reactions can produce a variety of substituted carbolong complexes .

Scientific Research Applications

Structural Characteristics

Carbolong complexes are characterized by their planar conjugated carbon chains that typically contain seven or more carbon atoms chelated to a transition metal. This unique structure allows for rich reactivity and the potential for various chemical modifications. Carbolong 1 specifically refers to the seven-carbon chain variant, which serves as a foundational model for further research and application development.

Catalytic Applications

This compound exhibits notable catalytic properties that have been harnessed in several chemical reactions:

- Dehydrogenation Reactions : Carbolong complexes have shown effectiveness in catalyzing the dehydrogenation of alcohols. This reaction is crucial for producing alkenes from alcohol substrates, thereby facilitating various synthetic pathways in organic chemistry .

- Difunctionalization Reactions : A bimetallic carbolong complex has been employed to catalyze difunctionalization reactions of unactivated alkenes, showcasing its utility in expanding the scope of functionalized organic compounds .

Photovoltaic Applications

The electronic properties of this compound make it a promising candidate for use in solar cells:

- Electron Transport Layer Materials : Carbolong complexes serve as effective electron transport layers (ETLs) in both organic and perovskite solar cells. Their ability to facilitate electron conduction enhances the overall efficiency of solar devices .

- Stability Under Operational Conditions : Studies have demonstrated that devices incorporating carbolong materials maintain high efficiency under various environmental conditions, such as elevated temperatures and inert atmospheres .

Biomedical Applications

The biocompatibility and photothermal properties of this compound open avenues for its application in medicine:

- Photothermal Therapy : Carbolong complexes have been utilized in photothermal therapy for cancer treatment. Their ability to convert absorbed light into heat allows for targeted destruction of cancer cells upon irradiation .

- Photoacoustic Imaging : The broad absorption spectrum of carbolong compounds extends into the near-infrared region, making them suitable for photoacoustic imaging techniques. This application aids in visualizing tumor accumulation and monitoring treatment efficacy .

Smart Materials

This compound also plays a role in the development of advanced materials:

- Responsive Polymer Materials : The incorporation of carbolong complexes into polymer matrices can lead to materials that respond dynamically to external stimuli such as light or heat, making them suitable for applications in sensors and actuators .

- Aggregation-Induced Emission : Certain carbolong compounds exhibit aggregation-enhanced emission properties, which can be exploited in developing luminescent materials for display technologies .

Case Studies

To illustrate the practical applications of this compound, several case studies are presented:

Mechanism of Action

The mechanism of action of Carbolong 1 involves its ability to form strong metal-carbon bonds and participate in π-conjugation with the transition metal center. This conjugation allows this compound to exhibit unique electronic properties, such as strong absorption in the near-infrared region and efficient electron transport. The molecular targets of this compound include various biological molecules and cellular structures, where it can induce photothermal effects and other therapeutic actions .

Comparison with Similar Compounds

Carbolong 1 is unique among metallaaromatics due to its specific carbon chain ligand and the number of metal-carbon bonds. Similar compounds include:

Metallapentalynes: These compounds have a similar structure but differ in the length and arrangement of the carbon chain.

Metallapentalenes: These compounds also feature a carbon chain ligand but have different electronic properties and reactivities.

Metallabenzenes: These compounds contain a benzene-like ring with a transition metal center, offering different aromaticity and reactivity compared to this compound.

This compound stands out due to its stability, broad absorption properties, and versatility in various applications, making it a valuable compound for scientific research and industrial use.

Biological Activity

Carbolong 1, also known as metallapentalyne, is an organometallic compound characterized by its unique structure comprising a seven-carbon framework coordinated to a metal center, typically osmium. This compound has garnered attention for its potential applications in various fields, including materials science and biomedicine. Despite limited direct documentation of its biological activities, research indicates promising avenues for exploration.

Structure and Stability

This compound exhibits a planar configuration due to its Möbius aromaticity, which contributes to its stability under ambient conditions. The presence of a metal-carbon triple bond within a five-membered ring enhances its reactivity and adaptability in synthetic applications. Its ambiphilic nature allows it to engage in diverse chemical interactions, acting as both an electrophile and nucleophile depending on the conditions .

Photothermal Therapy

Recent studies have highlighted the potential of carbolong complexes in photothermal therapy. For example, one research initiative demonstrated that carbolong complexes could effectively reduce tumor volumes in experimental models when utilized in phototherapy settings. This application underscores the compound's potential as a therapeutic agent in cancer treatment .

Organic Solar Cells

This compound has shown significant promise in enhancing the efficiency and stability of organic solar cells. A study reported that modifications incorporating carbolong units into solar cell designs led to improved device performance, achieving efficiencies up to 18.2% while maintaining stability over extended periods (e.g., 2170 hours) under dark conditions . The incorporation of carbolong units resulted in favorable shifts in energy levels and enhanced electrical conductivity, which are critical for optimizing photovoltaic properties.

Research Findings

A comprehensive review of carbolong compounds indicates their broad applicability due to their unique electronic properties and structural characteristics. The following table summarizes key findings from recent studies on this compound and its derivatives:

Case Studies

- Photothermal Therapy Case Study : In a controlled experiment, carbolong complexes were administered to tumor-bearing mice. The results indicated a marked reduction in tumor size compared to control groups, showcasing the efficacy of carbolong compounds in targeted cancer therapies.

- Solar Cell Efficiency Improvement : A comparative analysis of solar cells with and without carbolong derivatives revealed that devices incorporating these compounds exhibited superior performance metrics, including enhanced stability and efficiency under varying environmental conditions.

Properties

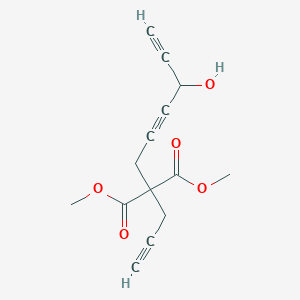

Molecular Formula |

C14H14O5 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

dimethyl 2-(4-hydroxyhexa-2,5-diynyl)-2-prop-2-ynylpropanedioate |

InChI |

InChI=1S/C14H14O5/c1-5-9-14(12(16)18-3,13(17)19-4)10-7-8-11(15)6-2/h1-2,11,15H,9-10H2,3-4H3 |

InChI Key |

ONDFMYIKIPNONX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC#C)(CC#CC(C#C)O)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.